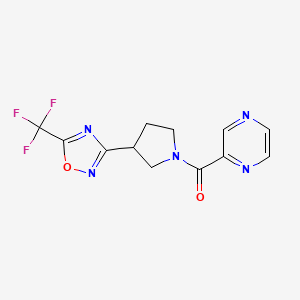

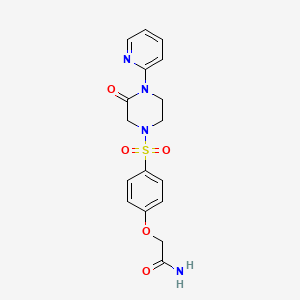

2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide” is a chemical compound that belongs to the class of quinazolines . Quinazolines are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of considerable research . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Facile Synthesis of Quinazolinones : A study by Chern et al. (1988) details the synthesis of quinazolinones, including 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, from anthranilamide and chloro-ethyl isocyanate, demonstrating the versatility in synthesizing complex quinazolinones (Chern et al., 1988).

- Reactivity with Electrophilic and Nucleophilic Reagents : Abdel-Rahman (2006) explored the reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide, a related compound, towards various reagents, highlighting the chemical diversity and potential applications in synthesizing anticancer agents (Abdel-Rahman, 2006).

Antitumor Properties

- Quinazolin-4-one-based Antitumor Agents : Bavetsias et al. (2002) discussed the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, indicating the role of such compounds in cancer treatment (Bavetsias et al., 2002).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Patel et al. (2010) synthesized quinazolin-4(3H)-ones with sulfonamido-thiazolidinone and demonstrated their potential as antibacterial and antifungal agents, expanding the scope of quinazolinones in antimicrobial research (Patel et al., 2010).

Novel Synthetic Pathways

- Mechanochemical C–N Coupling Reactions : Bera et al. (2022) reported the use of DDQ in mechanochemical C-N coupling reactions to synthesize quinazolin-4(3H)-ones, indicating a novel synthetic pathway that could be applicable to similar compounds (Bera et al., 2022).

Antiviral Applications

- Antiviral Activities against Respiratory Viruses : Selvam et al. (2007) designed quinazolin-4(3H)-ones with antiviral activity against various respiratory viruses, underscoring the potential of such compounds in antiviral therapies (Selvam et al., 2007).

Additional Applications

- Diverse Chemical Transformations : Additional studies focus on the synthesis of various quinazolinone derivatives, their reactivity, and potential applications in different fields, such as antimicrobial, antitumor, and antiviral research, showcasing the broad utility of these compounds in scientific research (Yamato & Takeuchi, 1982); (Usifoh & Okunrobo, 2009); (Kalogirou et al., 2021).

Propiedades

IUPAC Name |

2,4-dichloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-8-5-6-9(11(17)7-8)13(21)19-15-18-12-4-2-1-3-10(12)14(22)20-15/h5-7H,1-4H2,(H2,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAOTHIHFBRNBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2382049.png)

![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)